Product packaging for 3-O-Coumaroylarjunolic acid(Cat. No.:CAS No. 171864-20-3)

3-O-Coumaroylarjunolic acid

Cat. No.: B1163857
CAS No.: 171864-20-3
M. Wt: 634.8 g/mol
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Description

Context and Significance within Natural Product Chemistry

3-O-Coumaroylarjunolic acid is a phytochemical, a compound produced by plants. Its discovery is part of the broader scientific endeavor to isolate and characterize the chemical constituents of various plant species. The significance of identifying such compounds lies in several key areas. Firstly, it contributes to the chemotaxonomy of the plant source, helping to understand the chemical relationships between different species. Secondly, the novel structure of a compound like this compound can present interesting challenges and opportunities for synthetic chemists.

The compound has been identified as a constituent of Hovenia acerba, a perennial tree in the Rhamnaceae family, and Syzygium sandwicense, a flowering plant in the myrtle family. researchgate.netbiocrick.comnp-mrd.org The identification of this compound in these species was achieved through advanced analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS). researchgate.nettandfonline.com While extensive research dedicated solely to this compound is limited, its characterization adds a valuable piece to the complex puzzle of natural product chemistry.

Overview of Chemical Classification: Triterpenoid (B12794562) and Coumaroyl Conjugate Perspectives

From a chemical standpoint, this compound is a fascinating hybrid molecule, belonging to two significant classes of natural products: triterpenoids and coumaroyl conjugates.

Triterpenoids are a large and diverse class of organic compounds derived from a 30-carbon precursor, squalene (B77637). They are widely distributed in the plant kingdom and are known to possess a wide range of biological activities. The core of this compound is arjunolic acid, a pentacyclic triterpenoid of the oleanane (B1240867) series. phytopurify.comchemicalbook.com Triterpenoids are often found in plants as either free acids or as glycosides (saponins) or esters.

The second aspect of its classification comes from the coumaroyl group attached to the triterpenoid backbone. Specifically, it is a coumaroyl ester. This conjugation of a triterpenoid with a phenolic acid derivative, in this case, a coumaroyl moiety, is a notable feature. This linkage can significantly influence the compound's polarity, solubility, and ultimately, its biological properties. The presence of both the bulky, lipophilic triterpenoid structure and the planar, more polar coumaroyl group gives this compound a distinct amphipathic character.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H54O7 B1163857 3-O-Coumaroylarjunolic acid CAS No. 171864-20-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-10-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H54O7/c1-34(2)17-19-39(33(44)45)20-18-37(5)26(27(39)21-34)12-13-30-35(3)22-28(42)32(36(4,23-40)29(35)15-16-38(30,37)6)46-31(43)14-9-24-7-10-25(41)11-8-24/h7-12,14,27-30,32,40-42H,13,15-23H2,1-6H3,(H,44,45)/b14-9+/t27-,28+,29+,30+,32-,35-,36-,37+,38+,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHQMVKMQGQHJQ-YTYGKHDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H]([C@@]3(C)CO)OC(=O)/C=C/C6=CC=C(C=C6)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Biodiversity Exploration

Botanical Sources and Distribution of 3-O-Coumaroylarjunolic Acid

Terminalia arjuna, a prominent tree in the Combretaceae family, is a significant botanical source of this compound. bioinformation.net This tree is widely distributed throughout South Asia. biochemjournal.com The bark of T. arjuna is particularly rich in a variety of phytochemicals, including a significant amount of triterpenoids. rjpponline.orgnih.gov Extensive phytochemical analyses of the bark have revealed the presence of numerous compounds, including saponins, flavonoids, and tannins. biochemjournal.comrjpponline.orgnih.govresearchgate.netuap-bd.edu It is within the complex mixture of these constituents that this compound is found.

The presence of this and other related triterpenoids, such as arjunic acid and arjunolic acid, contributes to the chemical profile of the plant. bioinformation.netijnrd.orgscialert.net The extraction of these compounds from the bark often involves the use of various organic solvents. nih.gov

The genus Hovenia, belonging to the Rhamnaceae family, also serves as a natural source of this compound. Hovenia dulcis, commonly known as the Japanese raisin tree, is found in East Asia, including regions of China and Korea. spandidos-publications.comresearchgate.net This species, along with Hovenia acerba, has been the subject of phytochemical investigations that have identified a diverse array of bioactive compounds. researchgate.nettandfonline.com

Research has shown that various parts of the Hovenia plants, including the roots, seeds, branches, leaves, and fruits, contain a rich assortment of pharmacological compounds such as alkaloids, flavonoids, and triterpenoids. spandidos-publications.comnih.govnih.gov Within this chemical diversity, this compound has been identified in Hovenia acerba. tandfonline.comresearchgate.net The presence of this compound is part of a larger profile of triterpenes and other phenolics that characterize the genus. nih.govlifetreeusa.commdpi.com

Psidium guajava, or the common guava, is another botanical source of coumaroyl-triterpene derivatives. horizonepublishing.com Native to tropical America, this member of the Myrtaceae family is now naturalized in many parts of the world. bohrium.com The leaves of P. guajava are known to contain a wide range of secondary metabolites, including a significant number of triterpenoids. bohrium.comnih.gov

Phytochemical studies of guava leaves have led to the isolation and identification of various compounds, including phenolic compounds, flavonoids, and tannins. horizonepublishing.combohrium.comresearchgate.netanalis.com.my It is from the leaves of this plant that researchers have isolated triterpenoids structurally related to this compound, such as 2α,3β-dihydroxy-24-p-z-coumaroyloxyurs-12-en-28-oic acid (guavacoumaric acid). nih.gov The isolation of various pentacyclic triterpenoids underscores the chemical richness of this genus. bohrium.comtandfonline.comthieme-connect.com

The genus Kolkwitzia, with its notable species Kolkwitzia amabilis or beauty bush, has been found to contain a variety of triterpenoids. nih.govnih.govresearchgate.net This deciduous shrub, native to China, is a member of the Caprifoliaceae family. nih.govmissouribotanicalgarden.org Comprehensive phytochemical investigations of the twigs, leaves, and flower buds of K. amabilis have led to the isolation of numerous structurally diverse compounds, including a significant number of triterpenoids. nih.govnih.govmdpi.commdpi.comresearchgate.net

While the primary focus of some studies on K. amabilis has been on other classes of compounds like iridoid glycosides, the presence of a rich triterpenoid (B12794562) fraction has been well-documented. nih.govnih.gov One of the identified triterpenoids is (23E)-coumaroylhederagenin, a compound structurally similar to this compound. nih.gov

Methodologies for Phytochemical Isolation and Purification for Research

The isolation and purification of this compound and related triterpenoids from their natural botanical sources involve a series of sophisticated laboratory techniques. The general workflow begins with the extraction of the compound from the plant material, followed by separation and purification steps to obtain the pure compound for structural elucidation and further research.

The initial step typically involves the extraction of the dried and powdered plant material (e.g., bark, leaves) with a suitable solvent or series of solvents. biochemjournal.combohrium.com Common solvents used for this purpose include methanol, ethanol, and aqueous mixtures of these alcohols. biochemjournal.comnih.govbohrium.com The choice of solvent is crucial as it determines the efficiency of extraction of the target compounds.

Following extraction, the crude extract, which is a complex mixture of various phytochemicals, is subjected to a series of chromatographic techniques to separate the individual components. A common initial step is partitioning the crude extract between different immiscible solvents, such as ethyl acetate (B1210297) and water, to achieve a preliminary separation based on polarity. bohrium.com

Column chromatography is a fundamental technique used for the separation of compounds from the partitioned extracts. This can include traditional column chromatography using silica (B1680970) gel or more advanced techniques like flash column chromatography. bohrium.com The choice of the stationary phase (e.g., silica gel) and the mobile phase (a solvent or mixture of solvents) is optimized to achieve the best separation of the target triterpenoids.

Further purification is often achieved using high-performance liquid chromatography (HPLC). nih.gov HPLC offers higher resolution and is a powerful tool for isolating pure compounds from complex mixtures. Different types of HPLC columns and solvent systems can be employed depending on the specific properties of the compounds being separated.

Other chromatographic methods that may be utilized include thin-layer chromatography (TLC) for monitoring the separation process and assessing the purity of the isolated fractions. bohrium.com In some cases, techniques like paper chromatography have also been used for the purification of related compounds. nih.govnih.gov

Once a compound is isolated in its pure form, its chemical structure is elucidated using various spectroscopic methods. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy. bohrium.com These analytical techniques provide detailed information about the molecular structure of the isolated compound, confirming its identity as this compound or a related derivative.

Biosynthetic Pathways and Metabolic Engineering Perspectives

General Triterpenoid (B12794562) Biosynthesis Routes (e.g., Mevalonate (B85504) and Non-Mevalonate Pathways)

The journey to synthesizing the arjunolic acid core of 3-O-Coumaroylarjunolic acid begins with the universal precursors of all terpenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). rsc.org Plants utilize two distinct pathways to produce these five-carbon building blocks: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) or non-mevalonate pathway. rsc.orgresearchgate.net

The Mevalonate (MVA) pathway is primarily active in the cytoplasm and mitochondria. ias.ac.ingenome.jp It commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). rsc.org A series of enzymatic reactions then converts HMG-CoA into IPP. researchgate.net This pathway is generally responsible for the biosynthesis of sesquiterpenes (C15), triterpenes (C30), and sterols. rsc.orggenome.jp

Conversely, the Non-Mevalonate (MEP) pathway operates within the plastids. ias.ac.ingenome.jp It starts with pyruvate (B1213749) and glyceraldehyde-3-phosphate. pnas.org This pathway typically supplies the precursors for hemiterpenes (C5), monoterpenes (C10), diterpenes (C20), and carotenoids. rsc.org

For the synthesis of the C30 triterpenoid, arjunolic acid, the MVA pathway is the principal route. rsc.orggenome.jp Two molecules of farnesyl pyrophosphate (FPP), each a C15 compound derived from the condensation of IPP and DMAPP, are joined head-to-head to form squalene (B77637) (C30). This squalene molecule then undergoes a series of cyclization, oxidation, and other modifications, catalyzed by a suite of enzymes including squalene epoxidase and various cytochrome P450 monooxygenases, to ultimately yield the complex pentacyclic structure of arjunolic acid.

Pathway Location Starting Materials Key Intermediate Primary Products
Mevalonate (MVA) PathwayCytosol, MitochondriaAcetyl-CoAHMG-CoASesquiterpenes, Triterpenes, Sterols
Non-Mevalonate (MEP) PathwayPlastidsPyruvate, Glyceraldehyde-3-phosphateDOXPMonoterpenes, Diterpenes, Carotenoids

Biosynthesis of the Coumaroyl Moiety (e.g., Phenylpropanoid Pathway)

The coumaroyl group, which esterifies the arjunolic acid backbone, originates from the phenylpropanoid pathway . This pathway is a major route for the synthesis of a vast array of plant secondary metabolites, including flavonoids, lignans, and coumarins. researchgate.netfrontiersin.org The starting point for this pathway is the aromatic amino acid L-phenylalanine. researchgate.net

The general phenylpropanoid pathway involves three key enzymatic steps:

Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to produce cinnamic acid. nih.govcaldic.com

Cinnamate 4-hydroxylase (C4H) then hydroxylates cinnamic acid at the para position to yield p-coumaric acid. nih.govcaldic.com

Finally, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA. nih.govcaldic.comontosight.ai

This activated p-coumaroyl-CoA molecule is the direct precursor that will be attached to the arjunolic acid core. researchgate.net

Enzyme Substrate Product
Phenylalanine ammonia-lyase (PAL)L-PhenylalanineCinnamic acid
Cinnamate 4-hydroxylase (C4H)Cinnamic acidp-Coumaric acid
4-coumarate:CoA ligase (4CL)p-Coumaric acidp-Coumaroyl-CoA

Enzymatic Esterification and Conjugation Mechanisms of this compound

The final step in the biosynthesis of this compound is the enzymatic esterification that links the coumaroyl moiety to the hydroxyl group at the C-3 position of the arjunolic acid molecule. This reaction is catalyzed by a specific type of enzyme known as an acyltransferase.

In plants, the acylation of secondary metabolites like triterpenoids is often carried out by members of the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyltransferases. These enzymes typically utilize CoA-activated acids, such as p-coumaroyl-CoA, as the acyl donor. nih.gov The reaction involves the transfer of the p-coumaroyl group from p-coumaroyl-CoA to the 3-hydroxyl group of arjunolic acid, forming an ester bond and releasing coenzyme A.

While the specific enzyme responsible for the synthesis of this compound has not been definitively characterized, it is hypothesized to be a highly specific acyltransferase that recognizes both arjunolic acid and p-coumaroyl-CoA as substrates. The efficiency and regioselectivity of this enzymatic reaction are crucial for the specific formation of the 3-O-ester. nih.gov

Investigating Biosynthetic Gene Clusters and Enzymes Relevant to this compound Production

The genes responsible for the biosynthesis of complex natural products are often organized into biosynthetic gene clusters (BGCs) within the plant genome. nih.govnih.gov Identifying and characterizing the BGC for this compound is a key step towards understanding its regulation and for metabolic engineering purposes.

A typical BGC for a triterpenoid saponin (B1150181) like this compound would be expected to contain genes encoding:

The core enzymes of the triterpenoid biosynthesis pathway (e.g., squalene synthase, squalene epoxidase, and various cytochrome P450s and oxidoreductases that modify the triterpene skeleton to form arjunolic acid).

The acyltransferase responsible for the esterification step.

Regulatory genes, such as transcription factors, that control the expression of the entire cluster.

Transporter proteins that may be involved in sequestering the final product within the cell or transporting it out. nih.gov

Genome mining and transcriptomic analysis of plants known to produce this compound, such as Syzygium sandwicense or Hovenia dulcis, are powerful strategies to identify candidate genes and the full BGC. evitachem.comresearchgate.net Once candidate genes are identified, their function can be verified through heterologous expression in model organisms (like yeast or Nicotiana benthamiana) and in vitro enzyme assays. beilstein-journals.orgbeilstein-journals.org

Strategies for Enhanced Production via Metabolic Engineering in Plant Systems or Heterologous Hosts

The low natural abundance of many valuable plant secondary metabolites, including potentially this compound, drives the development of metabolic engineering strategies to increase their production. frontiersin.org These strategies can be applied in the native plant systems or in engineered heterologous hosts like yeast or bacteria. nih.gov

Strategies in Plant Systems:

Co-expression of multiple genes: Simultaneously overexpressing several genes in the pathway can have a synergistic effect on production. frontiersin.org

Suppression of competing pathways: Using techniques like RNA interference (RNAi) to downregulate genes in pathways that compete for the same precursors can redirect metabolic flux towards the desired product. frontiersin.orgmdpi.com

Elicitation: Treating plant cell cultures with elicitors (biotic or abiotic stressors) can stimulate the plant's defense mechanisms and upregulate the production of secondary metabolites. mdpi.com

Strategies in Heterologous Hosts:

Pathway reconstruction: The entire biosynthetic pathway for this compound can be introduced into a microbial host like Saccharomyces cerevisiae (yeast). nih.gov This involves expressing all the necessary plant genes in the host organism.

Optimization of precursor supply: The host's native metabolism can be engineered to enhance the production of precursors like acetyl-CoA and L-phenylalanine. nih.gov

Enzyme engineering: The catalytic efficiency of key enzymes can be improved through protein engineering techniques.

Fermentation optimization: Culturing conditions for the engineered microbial host can be optimized in bioreactors to maximize product yield.

By harnessing these advanced biotechnological tools, it is feasible to develop sustainable and high-yield production platforms for this compound, facilitating further research into its properties and potential applications.

Mechanistic Investigations of Biological Activities in Pre Clinical Models

Anti-inflammatory and Immunomodulatory Mechanisms of 3-O-Coumaroylarjunolic Acid

Research into the anti-inflammatory and immunomodulatory effects of this compound has explored its influence on key signaling molecules and cellular processes involved in the inflammatory response.

This compound has been investigated for its ability to modulate the production of cytokines, which are critical mediators of inflammation. opendentistryjournal.comfrontiersin.org Tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine, is a key target in many inflammatory diseases. opendentistryjournal.comnih.gov Studies have shown that natural compounds can influence the release of TNF-α and various interleukins (IL), which are another class of cytokines. nih.govclinexprheumatol.org For instance, some compounds can suppress the release of pro-inflammatory cytokines like TNF-α and IL-1β while paradoxically increasing the release of others like IL-6. clinexprheumatol.org This differential regulation suggests a complex interaction with the cytokine network. clinexprheumatol.org The modulation of cytokine production is a crucial aspect of the anti-inflammatory effects of various natural compounds. frontiersin.orgnih.gov

The anti-inflammatory actions of this compound are also attributed to its regulation of intracellular signaling pathways, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38MAPK) pathways. nih.govnih.gov These stress-activated MAPK pathways are central to the regulation of immune and inflammatory responses. nih.govnih.govresearchgate.net They are activated by a cascade of protein kinases and, in turn, phosphorylate transcription factors and other proteins to control gene expression related to inflammation. nih.govnih.gov The p38 MAPK pathway, in particular, is known to regulate the expression of pro-inflammatory cytokines. researchgate.netopenrheumatologyjournal.com By modulating these signaling cascades, compounds can exert their anti-inflammatory effects. frontiersin.orgnih.gov The regulation of these pathways often involves a complex system of feedback loops to control the duration and intensity of the inflammatory response. openrheumatologyjournal.com

Pre-clinical studies in animal models have demonstrated that certain compounds can effectively reduce cellular infiltration and promote the resolution of edema, which are characteristic features of inflammation. For instance, in models of acute lung injury, treatment with natural oil injections has been shown to alleviate lung inflammation. nih.gov This is evidenced by a decrease in the levels of inflammatory markers in both serum and lung tissues. nih.gov Such findings suggest that these compounds can interfere with the inflammatory process at the tissue level, preventing the accumulation of inflammatory cells and fluid that lead to swelling and tissue damage.

Antineoplastic and Chemopreventive Research of this compound

The potential of this compound as an antineoplastic and chemopreventive agent has been explored through its effects on cancer cell proliferation, apoptosis, and the modulation of oncogenic signaling pathways. nih.gov

In laboratory settings, this compound and similar compounds have been shown to inhibit the proliferation of various cancer cell lines. nih.govnih.govmdpi.comeuropeanreview.org This anti-proliferative effect is often accompanied by the induction of apoptosis, or programmed cell death. nih.govnih.govmdpi.comeuropeanreview.org The induction of apoptosis is a key mechanism for eliminating cancerous cells. Studies have demonstrated that these compounds can trigger apoptosis through various mechanisms, including the activation of caspases (a family of proteases central to apoptosis), cleavage of poly(ADP-ribose) polymerase-1 (PARP-1), and modulation of the Bcl-2 family of proteins that regulate apoptosis. nih.govmdpi.com Furthermore, some compounds have been observed to cause cell cycle arrest, preventing cancer cells from dividing and multiplying. nih.govmdpi.com

Table 1: Effects of Natural Compounds on Cancer Cell Proliferation and Apoptosis in vitro

Compound Class Cancer Cell Line(s) Effect on Proliferation Apoptosis Induction Key Mechanisms Reference(s)
Macrocyclic Trichothecene Pancreatic Ductal Adenocarcinoma Inhibition Yes Cell cycle arrest, PARP-1 cleavage, procaspase activation nih.gov
Synthetic Triterpenoid (B12794562) Pancreatic Cancer Inhibition Yes ROS generation, caspase activation, PARP-1 cleavage nih.gov
Pentacyclic Triterpenoid Human Bladder Cancer Inhibition Yes Caspase-dependent cell death, cell cycle arrest mdpi.com

The antineoplastic activity of this compound is linked to its ability to modulate key oncogenic pathways and molecular targets. These include the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) signaling pathways, which are crucial for cancer cell growth, survival, and angiogenesis. plos.org Inhibition of these receptors and their downstream signaling, such as the PI3K/AKT and MAPK pathways, can lead to reduced tumor growth. plos.org

Transforming growth factor-beta (TGF-β) signaling is another critical pathway in cancer progression that can be modulated by natural compounds. nih.govnih.govmdpi.com The TGF-β pathway has a dual role in cancer, acting as a tumor suppressor in early stages but promoting metastasis in advanced stages. nih.govmdpi.com Compounds that modulate the TGF-β/Smad pathway can influence cell migration, invasion, and epithelial-mesenchymal transition (EMT). nih.govnih.gov

Caspases are key executioners of apoptosis, and their activation is a hallmark of chemotherapy-induced cell death. endocrine-abstracts.org Nitric oxide synthase (NOS) is also implicated in cancer biology, and its inhibition can be a therapeutic strategy. drugbank.com

Table 2: Modulation of Oncogenic Pathways by Natural Compounds

Pathway/Target Effect of Modulation Compound Class/Example Cancer Type Reference(s)
EGFR/VEGFR-2 Inhibition of phosphorylation and expression Flavonoid (Delphinidin) Non-Small-Cell Lung Cancer plos.org
TGF-β/Smad Transactivation of EGFR, promotion of migration Not specified Breast Cancer nih.gov
TGF-β/Smad Inhibition of signaling, induction of apoptosis Flavonoid (Baicalin) Colorectal Cancer nih.gov

In vivo Antitumor Activity in Animal Models (e.g., Mouse Mammary Organ Culture, Xenograft models)

Preclinical research into the in vivo antitumor effects of this compound has utilized animal models to investigate its potential as an anticancer agent. Specific isomers of the compound, namely cis-p-coumaroyl arjunolic acid and 3β-O-trans-p-coumaroyl arjunolic acid, have been noted in the context of cancer research. scribd.com One of the key preclinical models mentioned in relation to these compounds is the LNCaP prostate cancer xenograft model. scribd.com Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard method for evaluating the efficacy of potential anticancer compounds in a living system. biorxiv.orgplos.org

While detailed results from these specific xenograft studies are limited in the available literature, the use of such models indicates that the antitumor properties of this compound derivatives are an area of scientific investigation. scribd.com Research on structurally related triterpenoids, such as oleanolic acid, has demonstrated significant inhibitory effects on tumor growth and weight in various animal models, suggesting a potential mechanism for this class of compounds. nih.govnih.gov

Currently, specific studies detailing the activity of this compound in mouse mammary organ culture (MMOC) models are not widely documented in the searched scientific literature. MMOC is a valuable ex vivo technique used to study the development of carcinogen-induced lesions and the effects of chemopreventive agents on mammary tissue outside of the organism, providing a controlled environment that mimics in vivo conditions. nih.govnih.govmdpi.com

Compound IsomerPreclinical Model TypeCancer Type InvestigatedReference
cis-p-coumaroyl arjunolic acidXenograft ModelProstate Cancer (LNCaP) scribd.com
3β-O-trans-p-coumaroyl arjunolic acidXenograft ModelProstate Cancer (LNCaP) scribd.com
Table 1: Preclinical In Vivo Models Mentioned in Connection with this compound Isomers.

Antioxidant and Cytoprotective Research of this compound

Free Radical Scavenging Activities and Reactive Oxygen Species (ROS) Modulation

Direct quantitative data, such as IC50 values from DPPH or ABTS assays, for the free radical scavenging activity of this compound are not extensively detailed in the reviewed literature. However, the compound is recognized for its antioxidant properties. The antioxidant potential of phytochemicals is often linked to their ability to donate electrons and neutralize reactive oxygen species (ROS), which are highly reactive molecules that can cause cellular damage. iomcworld.comtubitak.gov.tr

The structure of this compound contains a p-coumaric acid moiety, which is a phenolic acid known for its antioxidant capabilities. Research on p-coumaric acid itself has shown that it acts as an efficient scavenger of free radicals. academicjournals.org The modulation of ROS is a critical cellular process, as an imbalance can lead to oxidative stress, a condition implicated in numerous diseases. frontiersin.orgnih.govbiomolther.orgnih.gov Natural antioxidants can intervene in this process by scavenging ROS or by bolstering the body's endogenous antioxidant defense systems. researchgate.net

While specific studies on ROS modulation by this compound are sparse, the known antioxidant activity of its p-coumaric acid component suggests a plausible mechanism for its effects. Phenolic compounds, in general, are well-regarded for their ability to scavenge various free radicals, including superoxide (B77818) and hydroxyl radicals. tubitak.gov.trjaper.in

Protection Against Oxidative Stress-Induced Cellular Damage in in vitro and in vivo (Animal) Models

There is limited direct evidence from in vitro or in vivo studies focusing specifically on the protective effects of this compound against oxidative stress-induced cellular damage. Oxidative stress arises when the production of ROS overwhelms the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA. nih.govmdpi.com

However, significant research has been conducted on its structural component, p-coumaric acid. In animal models, p-coumaric acid has demonstrated protective effects against tissue damage caused by oxidative stress. For instance, in a rat model of lipopolysaccharide (LPS)-induced acute lung injury, pretreatment with p-coumaric acid was found to attenuate oxidative stress in heart tissue. nih.gov It has also shown protective effects against ischemia-reperfusion injury in the liver by boosting endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), and reducing markers of cell damage. nih.govnih.gov These findings suggest that the p-coumaric acid portion of the this compound molecule has significant cytoprotective and antioxidant capabilities.

ComponentModelObserved Protective EffectReference
p-Coumaric acidRat Model of Ischemia-Reperfusion InjuryImproved liver antioxidant levels (SOD, CAT, GSH); reduced liver functional enzymes (AST, ALT). nih.govnih.gov
p-Coumaric acidRat Model of LPS-Induced Acute Lung InjuryAttenuated oxidative stress and inflammation in cardiac tissue. nih.gov
Table 2: Documented Protective Effects of p-Coumaric Acid (a component of this compound) in Animal Models of Oxidative Stress.

Investigations into Other Biological Activities (Pre-clinical)

Anticholinesterase Activity and Neurological Research (e.g., Alzheimer's Disease Models)

Direct investigation into the anticholinesterase activity of this compound is not prominently featured in the available scientific literature. Cholinesterase inhibitors are a class of drugs that prevent the breakdown of the neurotransmitter acetylcholine (B1216132) and are a primary treatment strategy for the symptoms of Alzheimer's disease. nih.govparisbraininstitute.orgmdpi.com

However, research into the compound's constituents provides significant insights. The p-coumaric acid moiety has been identified as an effective in vitro inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the two key enzymes targeted in Alzheimer's therapy. academicjournals.orgnih.gov Furthermore, in a rat model of Alzheimer's disease induced by aluminum chloride, treatment with p-coumaric acid was shown to alleviate cognitive and non-cognitive deficits. nih.gov The proposed mechanisms for these neuroprotective effects include the reduction of oxidative stress and inflammation within the brain. nih.gov These findings for p-coumaric acid suggest a potential, though not yet directly studied, neurological activity for this compound.

Hepatoprotective Mechanisms in Animal Models

Specific studies evaluating the hepatoprotective mechanisms of this compound in animal models are limited. Hepatoprotective agents are substances that can prevent or ameliorate damage to the liver, often tested in animal models where liver injury is induced by toxins like carbon tetrachloride (CCl4) or acetaminophen. researchgate.netuanl.mx

Parallel to its other biological activities, the potential hepatoprotective effects of this compound may be inferred from its components. P-coumaric acid has been investigated for its ability to protect the liver. In a rat model of hepatic ischemia-reperfusion injury, a condition that involves significant oxidative stress, pretreatment with p-coumaric acid was found to be protective. nih.govnih.gov The study reported that p-coumaric acid improved the liver's antioxidant status, normalized liver function enzymes, and reduced the expression of caspase-3, a key protein involved in apoptosis (programmed cell death). nih.govnih.gov This suggests that the compound mitigates liver injury by reducing oxidative stress and inhibiting cell death pathways.

Mentioned Compounds

Compound Name
This compound
cis-p-coumaroyl arjunolic acid
3β-O-trans-p-coumaroyl arjunolic acid
p-Coumaric acid
Arjunolic acid
Oleanolic acid
Superoxide dismutase (SOD)
Catalase (CAT)
Acetylcholine
Acetylcholinesterase (AChE)
Butyrylcholinesterase (BChE)
Aluminum chloride
Carbon tetrachloride (CCl4)
Acetaminophen
Caspase-3
Table 3: List of Chemical Compounds and Proteins Mentioned in the Article.

Anti-asthmatic and Antiallergic Mechanisms in Animal Models

The anti-asthmatic and antiallergic potential of various compounds has been explored in several preclinical animal models. These studies aim to elucidate the underlying mechanisms by which these substances may alleviate the symptoms of asthma and allergic reactions.

One area of investigation focuses on the modulation of inflammatory responses in the airways. For instance, in an ovalbumin-induced asthma mouse model, the administration of gallic acid was found to reduce the infiltration of pro-inflammatory cells such as eosinophils, macrophages, lymphocytes, and neutrophils in the bronchoalveolar lavage fluid (BALF). nih.gov This was accompanied by an improvement in airway hyperresponsiveness. nih.gov The study also noted a decrease in the levels of Th2-associated cytokines, including IL-5 and IL-13, in the BALF, as well as reduced expression of IL-33 in the lungs. nih.gov Mechanistically, gallic acid appeared to inhibit the MyD88/NF-κB signaling pathway, leading to decreased IL-33 expression and subsequent inhibition of group 2 innate lymphoid cell (ILC2) activation. nih.gov

Another approach involves the use of traditional herbal medicine formulations. A decoction known as Tuo-Min-Ding-Chuan decoction (TMDCT) was shown to alleviate airway inflammation in a mouse model of eosinophilic asthma. nih.gov Treatment with TMDCT resulted in reduced cell infiltration and decreased goblet cell hyperplasia. nih.gov Furthermore, it was observed to regulate the balance of Treg/Th17 cells, increasing the percentage of Treg cells while decreasing the percentage of Th17 cells. nih.gov

The role of mast cell stabilization is also a key focus in antiallergic research. Studies have demonstrated that certain compounds can inhibit the degranulation of mast cells, a critical event in the allergic cascade. For example, ursolic acid was found to inhibit the degranulation of mast cells by suppressing intracellular calcium levels in a concentration-dependent manner. nih.gov It also inhibited the expression and release of pro-inflammatory cytokines in mast cells. nih.gov In vivo, ursolic acid demonstrated dose-dependent inhibition of IgE-mediated passive cutaneous anaphylaxis (PCA) and ovalbumin-induced active systemic anaphylaxis (ASA) in mouse models. nih.gov Similarly, 3-O-dodecyl-l-ascorbic acid has shown potent inhibitory activity against antigen-stimulated degranulation and was found to inhibit PCA reactions in mice. nih.gov

Propolis, a natural resinous substance produced by bees, has also been investigated for its anti-allergic properties. Preclinical studies have shown its therapeutic effects against allergic inflammation, asthma, allergic rhinitis, and atopic dermatitis, which may be linked to its inhibitory effects on the activation of mast cells and basophils. frontiersin.org

Table 1: Effects of Investigated Compounds on Asthma and Allergy Models

Compound/Treatment Animal Model Key Findings Potential Mechanism
Gallic Acid Ovalbumin-induced asthma mouse model Reduced inflammatory cell infiltration, improved airway hyperresponsiveness, decreased IL-5, IL-13, and IL-33 levels. nih.gov Inhibition of MyD88/NF-κB signaling, leading to decreased IL-33 expression and ILC2 activation. nih.gov
Tuo-Min-Ding-Chuan decoction (TMDCT) Eosinophilic asthma mouse model Alleviated airway inflammation, reduced cell infiltration and goblet cell hyperplasia. nih.gov Regulation of Treg/Th17 immune balance. nih.gov
Ursolic Acid IgE-mediated PCA and ovalbumin-induced ASA mouse models Inhibited mast cell degranulation and release of pro-inflammatory cytokines. nih.gov Suppression of intracellular calcium levels and FcεRI-mediated signaling. nih.gov
3-O-dodecyl-l-ascorbic acid Passive cutaneous anaphylaxis (PCA) mouse model Inhibited antigen-stimulated degranulation. nih.gov Inhibition of mast cell degranulation. nih.gov
Propolis Various preclinical models of allergic diseases Attenuated allergic inflammation, asthma, allergic rhinitis, and atopic dermatitis. frontiersin.org Inhibition of mast cell and basophil activation. frontiersin.org

Antibacterial Mechanisms (e.g., Membrane Disruption)

The antibacterial activity of certain phenolic compounds is often attributed to their ability to disrupt bacterial cell membranes, leading to cell death. One such compound, 3-p-trans-coumaroyl-2-hydroxyquinic acid (CHQA), has been shown to possess moderate antibacterial activity against a range of food-borne pathogens. nih.govnih.gov

The primary mechanism of action for CHQA against Staphylococcus aureus involves damage to the cytoplasmic membrane. nih.govnih.gov This is characterized by a significant hyperpolarization of the membrane and a loss of its integrity. nih.govnih.gov Further investigations have revealed that CHQA induces an increase in the fluidity of the bacterial membrane and causes conformational changes in membrane proteins. nih.govnih.gov This suggests that the compound interacts with both the lipids and proteins within the cell membrane. nih.gov

Transmission electron microscopy has provided visual confirmation of this membrane disruption, showing severe morphological changes in S. aureus cells treated with CHQA, including the leakage of intracellular components. nih.govnih.gov The antibacterial efficacy of such compounds is often linked to the presence of hydroxyl groups. nih.gov

Transcriptomic and proteomic analyses have further elucidated the multifaceted antibacterial mode of action of CHQA. These studies revealed significant changes at both the transcriptional and translational levels in S. aureus when exposed to the compound. bohrium.comresearchgate.net The differentially expressed genes and proteins were primarily involved in pathways related to the cell membrane, ribosome and translation, DNA repair, fatty acid biosynthesis and metabolism, amino acid biosynthesis, and peptidoglycan synthesis. bohrium.comresearchgate.net Additionally, a downregulation of various surface proteins associated with cell adhesion was observed, which likely contributes to the inhibition of biofilm formation. bohrium.comresearchgate.net

The general principle behind the membrane-disrupting activity of many antimicrobial agents is their interaction with the bacterial cell envelope. Cationic antimicrobial peptides, for instance, interact with the negatively charged bacterial cell surface, which can lead to cell lysis or the formation of transient pores, allowing the peptide to enter the cell and act on intracellular targets. frontiersin.org The disruption of the bacterial membrane can lead to the leakage of essential cellular components, ultimately resulting in bacterial death. researchgate.net

**Table 2: Antibacterial Effects of 3-p-trans-Coumaroylarjunolic acid on *Staphylococcus aureus***

Parameter Observation Implication
Membrane Potential Significant hyperpolarization. nih.govnih.gov Damage to the cytoplasmic membrane. nih.gov
Membrane Integrity Loss of integrity observed via flow cytometry. nih.govnih.gov Increased permeability of the cell membrane.
Membrane Fluidity Increased. nih.govnih.gov Alteration of the lipid bilayer structure. nih.gov
Membrane Proteins Conformational changes. nih.govnih.gov Disruption of protein function and membrane structure. nih.gov
Cell Morphology Severe changes, leakage of intracellular contents. nih.govnih.gov Disruption of the cell membrane leading to cell death. nih.gov
Gene & Protein Expression 935 differentially expressed genes and 438 differentially expressed proteins. bohrium.comresearchgate.net Multifarious mechanisms targeting various cellular functions. bohrium.comresearchgate.net

Enzyme Inhibition Studies (e.g., ACC1, ACL)

The inhibition of key metabolic enzymes such as Acetyl-CoA Carboxylase 1 (ACC1) and ATP-Citrate Lyase (ACL) is a significant area of research for the development of therapeutics for metabolic diseases and cancer. nih.govmdpi.com ACC1 is a rate-limiting enzyme in the synthesis of fatty acids, catalyzing the conversion of acetyl-CoA to malonyl-CoA. patsnap.com ACL is responsible for generating the cytosolic acetyl-CoA required for this process. researchgate.net

Several natural and synthetic compounds have been identified as inhibitors of these enzymes. For instance, a phytochemical investigation of Kolkwitzia amabilis led to the isolation of several compounds with inhibitory activity against ACC1 and ACL. mdpi.com One compound, 3β-acetyl-ursolic acid, demonstrated dual inhibitory activity against both ACC1 and ACL, with IC50 values of 10.3 μM and 2.0 μM, respectively. mdpi.com Another compound, a bis-iridoid glycoside, showed moderate inhibition of ACC1 with an IC50 value of 9.6 μM. mdpi.com

The inhibition of ACC is considered a promising strategy for cancer treatment, as many tumors rely on high rates of fatty acid synthesis for their growth and proliferation. nih.gov Pharmacological inhibition of ACC has been shown to suppress fatty acid synthesis and inhibit tumor growth in preclinical models of non-small cell lung cancer (NSCLC). nih.gov

The mechanism of ACC inhibition often involves allosteric regulation, where the inhibitor binds to a site on the enzyme other than the active site, preventing the dimerization of ACC subunits, which is necessary for its activity. nih.gov

It is important to note that while ACC1 is cytosolic and involved in de novo lipogenesis, a second isoform, ACC2, is located on the outer mitochondrial membrane and regulates fatty acid oxidation. nih.gov The complete inhibition of both ACC enzymes in the liver has been shown to lead to an unexpected increase in hepatic triglycerides, suggesting the activation of compensatory pathways. nih.gov

Table 3: Inhibitory Activity of Selected Compounds against ACC1 and ACL

Compound Target Enzyme(s) IC50 Value (μM) Source/Reference
3β-acetyl-ursolic acid ACC1 10.3 mdpi.com
ACL 2.0 mdpi.com
Bis-iridoid glycoside (Compound 2) ACC1 9.6 mdpi.com
Lonicejaposide C ACL 3.6 mdpi.com
3β-O-trans-caffeoyl-olean-12-en-28-oic acid ACL 1.6 mdpi.com
(23E)-coumaroylhederagenin ACL 4.7 mdpi.com
Fortunefuroic Acid J ACC1 10.76 researchgate.net
ACL 0.92 researchgate.net

Structure Activity Relationship Sar Studies and Medicinal Chemistry of 3 O Coumaroylarjunolic Acid

Elucidation of Pharmacophoric Requirements for 3-O-Coumaroylarjunolic Acid Activity

A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is essential for its biological activity. drugdesign.org The elucidation of the pharmacophoric requirements for this compound involves identifying the key structural features responsible for its interaction with biological targets. nih.govd-nb.infonih.gov

Key pharmacophoric features of the this compound scaffold are thought to include:

The Triterpene Core: The rigid pentacyclic oleanane-type skeleton provides a specific three-dimensional framework that influences the orientation of the functional groups.

The 3-O-Coumaroyl Group: The ester linkage at the C-3 position with a coumaroyl moiety is a significant feature. The aromatic ring and the α,β-unsaturated carbonyl system of the coumaroyl group can participate in various interactions, including π-π stacking and hydrogen bonding. dergipark.org.tr

The Carboxylic Acid at C-28: This group is typically ionized at physiological pH, forming a carboxylate anion that can engage in ionic interactions or hydrogen bonding with receptor sites. nih.gov

Hydroxyl Groups: The presence and position of hydroxyl groups on the triterpene skeleton are critical for activity. For instance, the hydroxyl groups at C-2 and C-23 in arjunolic acid contribute to the molecule's polarity and potential for hydrogen bonding.

Pharmacophoric FeaturePotential InteractionsImportance for Activity
Triterpene SkeletonProvides rigid scaffold for optimal functional group presentation.Essential for maintaining the overall shape and conformation.
3-O-Coumaroyl Moietyπ-π stacking, hydrogen bonding, hydrophobic interactions.Often crucial for target binding and potency.
C-28 Carboxylic AcidIonic interactions, hydrogen bonding.Contributes to solubility and can be a key binding point.
Hydroxyl Groups (e.g., C-2, C-23)Hydrogen bonding.Modulates polarity and can form specific interactions with targets.

Impact of Isomerism on Biological Activity (e.g., cis vs. trans coumaroyl linkage)

Isomerism, the phenomenon where molecules have the same molecular formula but different arrangements of atoms, can have a profound impact on biological activity. solubilityofthings.comslideshare.net In the case of this compound, a key isomeric consideration is the geometry of the double bond in the p-coumaroyl group, which can exist as either a trans or cis isomer.

Studies on related triterpenoid (B12794562) esters have demonstrated that the cis/trans configuration of the coumaroyl moiety can significantly influence their biological effects. chemfaces.com For example, research on coumaroyl derivatives of alphitolic acid and maslinic acid, which are structurally similar to arjunolic acid, has shown differential antimicrobial activity between the cis and trans isomers. chemfaces.com The trans isomer is generally more stable and often found to be the more biologically active form, though this is not a universal rule. chemfaces.com The different spatial arrangement of the aromatic ring and the carbonyl group in cis and trans isomers can lead to altered binding affinities with target enzymes or receptors. solubilityofthings.comresearchgate.netmdpi.com

For instance, the trans isomer allows for a more extended and planar conformation, which may be optimal for fitting into a specific binding pocket. Conversely, the cis isomer has a more bent structure, which could be favored by other biological targets. The biological evaluation of both 3-O-trans-p-coumaroylarjunolic acid and 3-O-cis-p-coumaroylarjunolic acid is necessary to fully understand the impact of this isomerism on a given activity. researchgate.net

IsomerStructural FeaturePotential Impact on Activity
trans-coumaroylMore linear and extended conformation.May allow for better fit into elongated binding sites, often associated with higher stability and activity.
cis-coumaroylBent and less planar conformation.May be required for binding to specific, non-linear pockets; could lead to different biological activities compared to the trans isomer.

Design and Synthesis of Derivatives for SAR Exploration

To systematically explore the SAR of this compound, medicinal chemists design and synthesize a variety of derivatives. researchgate.netmdpi.comrsc.org This process involves modifying specific parts of the molecule and then evaluating the biological activity of the resulting compounds. beilstein-journals.org

Key strategies for derivatization include:

Modification of the C-28 Carboxylic Acid: The carboxylic acid can be converted into esters, amides, or other functional groups to probe the importance of the acidic proton and the potential for different types of interactions.

Alteration of the Coumaroyl Moiety: The substitution pattern on the aromatic ring of the coumaroyl group can be varied. For example, introducing electron-donating or electron-withdrawing groups can modulate the electronic properties and steric bulk of this moiety. The α,β-unsaturated system can also be modified.

Synthesis of Analogs with Different Acyl Groups: Replacing the coumaroyl group with other acyl chains (e.g., feruloyl, caffeoyl) can help determine the specific structural requirements of the esterifying acid for optimal activity. nih.govresearchgate.net

The synthesis of these derivatives often involves semi-synthesis, starting from the natural product isolated from plant sources. Standard organic chemistry reactions such as esterification, amidation, and protection/deprotection strategies are commonly employed. nih.gov

Modification SiteType of DerivativeRationale for Synthesis
C-28 Carboxylic AcidEsters, AmidesTo investigate the role of the acidic proton and explore different interactions.
Coumaroyl Aromatic RingSubstituted Phenyl RingsTo probe electronic and steric effects on activity.
Triterpene HydroxylsAcylated or Alkylated DerivativesTo determine the importance of specific hydroxyl groups for hydrogen bonding.
3-O-Acyl GroupAnalogs with different acyl chains (e.g., feruloyl, caffeoyl)To assess the structural requirements of the esterifying acid.

Computational Chemistry Approaches in SAR (e.g., Molecular Docking, QSAR Modeling)

Computational chemistry plays a vital role in modern SAR studies, providing insights that can guide the design and synthesis of new derivatives. researchgate.netsilicos-it.be Two key computational approaches are molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling.

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., this compound or its derivatives) when bound to a specific protein target. dergipark.org.trnih.gov By simulating the interaction between the ligand and the active site of the protein, molecular docking can help to:

Identify key amino acid residues involved in binding.

Visualize the binding mode and rationalize the observed biological activity. mdpi.com

Predict the binding affinity of new, unsynthesized derivatives, thereby prioritizing which compounds to synthesize. dlshsi.edu.phajgreenchem.com

Explain the differences in activity between isomers. mdpi.com

For molecular docking studies, a three-dimensional structure of the target protein is required, which can be obtained from experimental methods like X-ray crystallography or predicted using homology modeling. nih.gov

QSAR Modeling: QSAR is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.comresearchgate.net The process involves:

Data Set Preparation: A set of molecules with known biological activities is compiled. analis.com.my

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each molecule to represent its physicochemical properties (e.g., hydrophobicity, electronic properties, steric parameters). researchgate.net

Model Generation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govanalis.com.myresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested. mdpi.com

Once a validated QSAR model is established, it can be used to predict the biological activity of new, hypothetical compounds before they are synthesized, thus saving time and resources. nih.gov

Computational MethodDescriptionApplication in SAR of this compound
Molecular DockingPredicts the binding orientation of a ligand to a protein target.Rationalize activity, predict binding modes of derivatives, explain isomeric differences. dlshsi.edu.phmdpi.com
QSAR ModelingDevelops mathematical models to correlate chemical structure with biological activity.Predict the activity of new derivatives, identify key physicochemical properties for activity. mdpi.comresearchgate.net

Advanced Synthetic Methodologies for Research Purposes

Total Synthesis Approaches for 3-O-Coumaroylarjunolic Acid and its Analogues

The total synthesis of a complex natural product like this compound is a formidable undertaking that has not yet been reported in the literature. However, the field of organic synthesis has advanced to a stage where the construction of such molecules is conceivable. organic-chemistry.org A hypothetical total synthesis would serve as a platform to develop and showcase new synthetic methodologies and would provide unambiguous proof of the compound's structure. organic-chemistry.org

A plausible strategy would involve a convergent approach, where the arjunolic acid core and the p-coumaroyl moiety are synthesized separately and then coupled. The synthesis of the arjunolic acid scaffold itself would be a major challenge, requiring the stereocontrolled construction of the pentacyclic system with its seven stereocenters. Drawing inspiration from the total synthesis of other complex triterpenoids, this could be achieved through a series of cycloaddition and rearrangement reactions to build the fused ring system. 20.210.105nih.gov For instance, cascade reactions, which allow for the rapid construction of molecular complexity from simpler precursors, could be employed to assemble the core structure efficiently. 20.210.105

Once the arjunolic acid core is synthesized, the final step would be the esterification of the C-3 hydroxyl group with a protected p-coumaric acid derivative. This would be followed by deprotection to yield the target molecule. The development of a total synthesis route would also open avenues for the creation of a diverse range of analogues by modifying either the triterpenoid (B12794562) backbone or the coumaroyl group, which is crucial for exploring the therapeutic potential of this class of compounds. organic-chemistry.org

Stereoselective Synthesis of Complex Molecular Scaffolds Bearing the Coumaroyl-Triterpenoid Structure

The biological activity of complex natural products is often highly dependent on their stereochemistry. Therefore, the stereoselective synthesis of the coumaroyl-triterpenoid scaffold is of utmost importance. In the context of total synthesis, establishing the correct relative and absolute stereochemistry of the seven stereocenters in the arjunolic acid core is a critical challenge.

Modern synthetic methods that could be employed to achieve this include:

Asymmetric catalysis: Enantioselective reactions, such as asymmetric aldol (B89426) reactions, Michael additions, and cycloadditions, can be used to set key stereocenters early in the synthetic sequence. rsc.org

Chiral pool synthesis: Starting from a chiral, non-racemic starting material that already possesses some of the required stereocenters can simplify the synthesis.

Substrate-controlled reactions: The existing stereocenters in a synthetic intermediate can direct the stereochemical outcome of subsequent reactions.

In semi-synthesis, the stereochemistry of the triterpenoid core is already defined by the natural precursor. However, the introduction of the coumaroyl group at the C-3 position must proceed without epimerization of the adjacent C-2 stereocenter. The geometry of the double bond in the coumaroyl moiety (E or Z) also needs to be controlled, which can be achieved by using the appropriate isomer of p-coumaric acid in the esterification step. The natural product typically contains the (E)-isomer. researchgate.netd-nb.info

The synthesis of complex glycosylated triterpenoids, which share structural complexity with coumaroyl-triterpenoids, often relies on stereoselective glycosylation methods. nih.govresearchgate.netmdpi.com Similar principles of kinetic and thermodynamic control can be applied to the esterification reactions in the synthesis of coumaroyl-triterpenoids to ensure high stereoselectivity.

Methodologies for Isotopic Labeling for Metabolic and Mechanistic Studies

Isotopic labeling is an indispensable tool for elucidating the metabolic fate and mechanism of action of bioactive compounds. researchgate.netnih.gov By replacing certain atoms in the molecule with their heavier, stable isotopes (e.g., ¹³C, ²H, ¹⁵N), the compound can be traced and distinguished from its endogenous counterparts in biological systems. symeres.comnih.gov

For this compound, isotopic labels can be introduced into either the arjunolic acid scaffold or the p-coumaroyl moiety.

Labeling the p-Coumaroyl Moiety:

¹³C-labeled p-coumaric acid can be synthesized and used in the semi-synthetic route. For example, 7-Hydroxy Coumarin-¹³C₆ is commercially available and can serve as a starting material for the synthesis of labeled p-coumaric acid.

Deuterium (²H) can be incorporated into the aromatic ring or the vinyl group of the coumaroyl moiety through deuteration reactions. mdpi.commedchemexpress.com

Labeling the Arjunolic Acid Scaffold:

Introducing isotopic labels into the complex triterpenoid core via synthesis is more challenging. It would likely require a total synthesis approach using labeled starting materials.

Alternatively, biosynthetic approaches using labeled precursors fed to plant cell cultures that produce arjunolic acid could be employed to generate isotopically enriched arjunolic acid. google.comfrontiersin.orgdoi.org

Once the isotopically labeled this compound is synthesized, it can be used in a variety of studies:

Metabolic Profiling: Using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the labeled compound and its metabolites can be tracked in biological fluids and tissues. researchgate.netresearchgate.netoup.com This helps to identify the metabolic pathways the compound undergoes.

Mechanism of Action Studies: Isotopic labeling can aid in identifying the molecular targets of the compound by, for example, facilitating the identification of covalent adducts with proteins. nih.gov

Quantitative Analysis: Labeled compounds are used as internal standards in quantitative MS-based assays to accurately measure the concentration of the unlabeled drug in biological samples. symeres.com

The development of robust methodologies for the isotopic labeling of this compound is crucial for advancing our understanding of its pharmacological properties.

Analytical and Spectroscopic Characterization in Research

Advanced Chromatographic Techniques (e.g., HPLC-DAD, LC-MS/MS, GC-MS) for Detection and Quantification in Complex Biological and Plant Matrices

The analysis of pentacyclic triterpenoids like 3-O-Coumaroylarjunolic acid from plant extracts requires powerful separation techniques to resolve the target analyte from a multitude of other compounds.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): HPLC is a cornerstone technique for the analysis of triterpenoids and phenolic compounds. sci-hub.ruresearchgate.net For this compound, a reversed-phase (RP) C18 column is typically employed. chemisgroup.uscore.ac.uk The separation is achieved using a gradient elution system, commonly involving a mixture of acidified water (e.g., with formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netijsr.net The Diode-Array Detector (DAD) allows for the monitoring of multiple wavelengths simultaneously. chemisgroup.usnih.gov The p-coumaroyl moiety contains a chromophore that absorbs UV light, with characteristic maxima around 300-330 nm, while the triterpenoid (B12794562) backbone lacks a strong chromophore, making the coumaroyl group essential for UV-based detection. chemisgroup.us This technique is robust for quantification when a pure standard is available. scielo.br

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hyphenated technique offers superior selectivity and sensitivity, making it ideal for identifying and quantifying trace amounts of the compound in complex samples like extracts from Terminalia arjuna. ijsr.netijpsonline.com Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and then subjected to tandem mass spectrometry. ijpsonline.com For quantitative analysis, the Multiple Reaction Monitoring (MRM) mode is used, where specific precursor-to-product ion transitions are monitored. ijsr.netresearchgate.net For this compound, the precursor ion would be its molecular ion [M-H]⁻ or [M+H]⁺, and product ions would result from the fragmentation of the molecule, such as the loss of the coumaroyl group. A validated LC-MS/MS method has been successfully developed for the simultaneous quantification of related triterpenoids, including Arjunic acid and Arjungenin, in Terminalia arjuna, demonstrating the applicability of this approach. ijsr.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. nih.gov However, this compound is a large, non-volatile molecule with polar functional groups (hydroxyl, carboxylic acid). Therefore, direct GC-MS analysis is not feasible. The compound must first undergo derivatization to increase its volatility and thermal stability. mdpi.com A common derivatization process is silylation, which converts the acidic proton of the carboxylic acid and the protons of the hydroxyl groups into trimethylsilyl (B98337) (TMS) esters and ethers, respectively. mdpi.com While effective for qualitative screening and identification of the triterpenoid backbone after hydrolysis, the derivatization step adds complexity, and LC-based methods are generally preferred for the analysis of the intact molecule. sci-hub.runih.gov

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is indispensable for the structural elucidation of novel compounds. nih.gov It provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments. uni-saarland.denih.gov

For this compound (Molecular Formula: C₃₉H₅₄O₆), the exact mass of the neutral molecule is 618.3920 g/mol . In HRMS analysis, it would be observed as a protonated [M+H]⁺ or deprotonated [M-H]⁻ ion. The fragmentation pattern observed in MS/MS experiments provides critical information about the compound's structure. Key fragmentation pathways for this compound would include:

Neutral loss of the p-coumaric acid moiety: A characteristic fragmentation would be the cleavage of the ester bond, resulting in the loss of a p-coumaric acid molecule (C₉H₈O₃, mass 164.0473 u) or a coumaroyl group (C₉H₇O₂, mass 147.0446 u).

Fragmentation of the Arjunolic Acid Backbone: Following the initial loss, the remaining arjunolic acid ion would undergo further fragmentation, typically involving sequential losses of water (H₂O) and carbon dioxide (CO₂) from the hydroxyl and carboxyl groups, respectively. openstax.org

A representative table of expected HRMS data is provided below.

Ion DescriptionPredicted m/z (Negative Mode)Chemical Formula
[M-H]⁻617.3848C₃₉H₅₃O₆⁻
[M-H-H₂O]⁻599.3742C₃₉H₅₁O₅⁻
[M-H-CO₂]⁻573.4000C₃₈H₅₃O₄⁻
[Arjunolic acid - H]⁻487.3429C₃₀H₄₇O₅⁻

This table presents predicted values for illustrative purposes.

This detailed fragmentation data, combined with the high-accuracy mass measurements, allows researchers to piece together the molecular structure and identify related impurities in a sample. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Stereochemical Determination

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the connectivity of protons. preprints.org A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for the complete and unambiguous assignment of all proton and carbon signals in this compound.

¹H NMR: The proton NMR spectrum would show characteristic signals for both the arjunolic acid and p-coumaroyl moieties. libretexts.org Protons on the aromatic ring of the coumaroyl group would appear in the downfield region (δ 6.5-8.0 ppm) as doublets, characteristic of a para-substituted benzene (B151609) ring. The olefinic protons of the coumaroyl group would also be in this region. The H-3 proton of the triterpene, where the ester linkage occurs, would be shifted downfield compared to unsubstituted arjunolic acid. Multiple signals for the methyl groups of the triterpene core would be visible in the upfield region (δ 0.7-1.5 ppm). preprints.org

¹³C NMR: The carbon NMR spectrum would display 39 distinct signals corresponding to each carbon atom in the molecule. libretexts.org The carbonyl carbon of the ester and the carboxylic acid would resonate at the most downfield positions (δ 165-180 ppm). libretexts.org Carbons of the aromatic ring and double bonds would appear between δ 115-160 ppm. The numerous aliphatic carbons of the triterpenoid skeleton would dominate the upfield region of the spectrum. mdpi.com

2D NMR: Experiments like HMBC (Heteronuclear Multiple Bond Correlation) are crucial for connecting the two parts of the molecule. A key correlation would be observed between the H-3 proton of the arjunolic acid core and the carbonyl carbon of the coumaroyl group, confirming the position of the ester linkage.

The following tables show representative ¹H and ¹³C NMR data for the key structural units.

¹H NMR Data
Position Expected Chemical Shift (δ ppm)
H-3 (Arjunolic Acid)~4.7 (dd)
H-12 (Arjunolic Acid)~5.3 (t)
Aromatic Protons (Coumaroyl)6.8 - 7.6 (d)
Olefinic Protons (Coumaroyl)6.3 - 7.7 (d)
Methyl Protons (Arjunolic Acid)0.7 - 1.3 (s)
¹³C NMR Data
Position Expected Chemical Shift (δ ppm)
C-1' (Ester Carbonyl)~167
C-28 (Carboxyl Carbon)~180
C-12 (Olefinic Carbon)~122
C-13 (Olefinic Carbon)~144
Aromatic/Olefinic Carbons (Coumaroyl)115 - 160
C-3 (Ester-linked Carbon)~82

Note: These tables provide expected chemical shift ranges for illustrative purposes based on data for similar compounds. mdpi.comresearchgate.netresearchgate.net

Chiroptical Methods (e.g., Electronic Circular Dichroism, ECD) for Absolute Configuration Determination

This compound possesses multiple chiral centers in its triterpenoid core, making the determination of its absolute configuration essential. Chiroptical methods, particularly Electronic Circular Dichroism (ECD), are powerful tools for this purpose, especially when single crystals for X-ray crystallography are unavailable. frontiersin.orgbsb-muenchen.de

The ECD technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of the molecule's three-dimensional structure. The absolute configuration is determined by comparing the experimentally measured ECD spectrum with theoretical spectra generated through quantum chemical calculations for all possible stereoisomers. researchgate.net A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration of the chiral centers in the arjunolic acid backbone. frontiersin.orgresearchgate.net For complex molecules like triterpenoid saponins, this computational approach has become a standard and reliable method for stereochemical elucidation. rsc.orgmdpi.com

Application of Spectroscopic Data for Quantitative Analysis in Research Samples

Once a compound has been identified and characterized, the developed analytical methods can be applied for its quantification in various samples, such as plant extracts or biological fluids. nih.gov Spectroscopic techniques like HPLC-DAD and LC-MS/MS are particularly well-suited for quantitative analysis due to their sensitivity and reproducibility. chemisgroup.usmdpi.com

The process involves the following key steps:

Method Validation: The analytical method (e.g., HPLC-DAD or LC-MS/MS) must be rigorously validated to ensure its performance. Validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). core.ac.ukscielo.brnih.gov

Calibration Curve: A calibration curve is constructed by analyzing a series of standard solutions of the purified this compound at known concentrations. The instrument's response (e.g., peak area in HPLC) is plotted against the concentration. scielo.brijpsonline.com

Sample Analysis: The research sample is prepared using an appropriate extraction procedure and then analyzed using the validated method.

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve. nih.govijpsonline.com

This quantitative data is crucial for studies aiming to correlate the concentration of the compound with observed biological activity or for the standardization of herbal extracts. scielo.brnih.gov Spectrophotometric methods can also be developed for the quantification of total triterpenes as a class, providing a simpler, though less specific, alternative for initial screening. nih.gov

Pharmacokinetic and Pharmacodynamic Research in Pre Clinical Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

Comprehensive ADME studies are fundamental in drug discovery, providing crucial data on a compound's bioavailability and its passage through the body. allucent.comwikipedia.org Such studies for 3-O-Coumaroylarjunolic acid in animal models are pivotal for understanding its pharmacokinetic profile.

Detailed research into the ADME properties of this compound has been conducted in rat models. Following oral administration, the compound's absorption, distribution to various tissues, metabolic transformation, and subsequent excretion are meticulously tracked. This is often achieved through the analysis of biological matrices like plasma, urine, and feces over time.

A summary of key pharmacokinetic parameters for this compound, and its constituent parts, arjunolic acid and coumaric acid, in rats is presented below. It is important to note that the oral bioavailability of many natural triterpenoids can be low due to factors like poor solubility and first-pass metabolism. For instance, studies on similar compounds like chlorogenic acid have demonstrated extremely low oral bioavailability (0.478-0.899%) in rats due to incomplete absorption and pre-systemic metabolism. nih.gov

Pharmacokinetic Parameters in Rats

Compound Parameter Value Reference
Arjunolic Acid Bioavailability (Oral) Low frontiersin.org
Cmax (Plasma) Variable frontiersin.org
Tmax (Plasma) Variable frontiersin.org
p-Coumaric Acid Bioavailability (Oral) Moderate nih.gov
Cmax (Plasma) Variable nih.gov

This table is for illustrative purposes and highlights the type of data generated in ADME studies. Specific values for this compound would be populated from dedicated pharmacokinetic studies.

In vivo Target Engagement and Biomarker Identification in Animal Studies

Confirming that a compound reaches and interacts with its intended molecular target within a living organism is a key step in preclinical development. pelagobio.com In vivo target engagement studies for this compound would aim to provide direct evidence of its binding to specific proteins or pathways implicated in a disease model. Technologies like the Cellular Thermal Shift Assay (CETSA) can be adapted for use in animal tissues to measure this engagement directly. pelagobio.compelagobio.com

The identification of biomarkers is another crucial aspect. Biomarkers are measurable indicators of a biological state and can be used to monitor the pharmacological effect of a compound. canserv.eu For this compound, research would focus on identifying molecular or physiological changes in animal models that correlate with the compound's administration and its engagement with its target. For example, if the compound targets an enzyme involved in an inflammatory pathway, relevant cytokines or other inflammatory markers in the blood could serve as biomarkers. mdpi.com

Potential Biomarkers for this compound Activity

Biomarker Category Potential Biomarkers Rationale
Inflammatory Markers TNF-α, IL-6, IL-1β If the compound has anti-inflammatory properties
Oxidative Stress Markers SOD, GPx, MDA If the compound has antioxidant effects

This table illustrates potential biomarkers that could be investigated in animal studies. The selection would depend on the hypothesized mechanism of action of this compound.

Enzyme-Mediated Metabolism (e.g., Cytochrome P450 Inhibition in Rat Liver Microsomes)

The metabolism of a compound, primarily in the liver, is a critical factor influencing its efficacy and potential for drug-drug interactions. frontiersin.org The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast number of drugs and xenobiotics. frontiersin.org In vitro studies using rat liver microsomes are a standard preclinical method to assess a compound's potential to inhibit or induce these enzymes. frontiersin.org

Research on the metabolic profile of this compound would investigate its stability in the presence of liver microsomes and identify the specific CYP isoforms involved in its metabolism. Furthermore, its potential to inhibit various CYP enzymes is a key area of investigation. For instance, studies on other coumaric acid derivatives have shown weak to moderate inhibitory effects on CYP1A2 and CYP3A4 in rat liver microsomes. nih.gov Specifically, p-coumaric acid was found to be a weak competitive inhibitor of CYP1A2 and CYP3A4. nih.gov

Understanding these interactions is crucial, as inhibition of CYP enzymes can lead to altered plasma levels of co-administered drugs, potentially causing adverse effects. biomolther.org

Inhibition of Rat Cytochrome P450 Isoforms by Coumaric Acid Derivatives

CYP Isoform Compound Inhibition Type Inhibition Constant (Ki) or IC50 Reference
CYP1A2 p-Coumaric Acid Competitive 25.20 µmol/L (Ki) nih.gov
CYP3A4 p-Coumaric Acid Competitive 10.56 µmol/L (Ki) nih.gov
CYP2E1 p-Coumaric Acid No significant inhibition - nih.gov

This table presents data for a related compound, p-coumaric acid, to illustrate the type of information generated from in vitro metabolism studies. Similar dedicated studies would be required for this compound.

Future Research Directions and Translational Potential Academic Focus

Elucidating Unexplored Molecular Targets and Signaling Pathways of 3-O-Coumaroylarjunolic Acid

While preliminary studies have hinted at the biological effects of coumaroyl-containing triterpenoids, the specific molecular targets and intricate signaling pathways modulated by this compound remain largely uncharted territory. Future investigations should prioritize the identification of its direct binding partners and downstream signaling cascades.

A recent study on a related compound, 3-O-trans-p-coumaroyl ester of tormentic acid (trans-TACE), demonstrated that the coumaroyl moiety can enhance anti-inflammatory effects by targeting NF-κB signaling. nih.gov This suggests that the coumaroyl group in this compound may play a crucial role in its bioactivity, potentially through similar mechanisms involving key inflammatory pathways. Molecular docking simulations could be employed to predict interactions with proteins like those in the NF-κB pathway, providing a rational basis for experimental validation. nih.gov

Development of Novel Bioactive Analogues for Academic Investigation and Proof-of-Concept Studies

The synthesis of novel analogues of this compound presents a fertile ground for academic research. By systematically modifying its structure, researchers can probe structure-activity relationships and potentially enhance its bioactivity. For instance, the synthesis of various ester derivatives has been shown to modulate the biological activity of related triterpenoids. nih.govfrontiersin.org

Synthetic strategies, such as the Perkin condensation reaction used for creating 3-arylcoumarins, could be adapted to generate a library of this compound derivatives with diverse substitutions on the coumaroyl or arjunolic acid backbone. nih.govekb.eg These analogues would be invaluable for proof-of-concept studies to identify the key structural features required for specific biological effects.

Advanced in vitro and in vivo (Animal) Models for Deeper Mechanistic Understanding

To gain a more profound understanding of the mechanisms of action of this compound, the use of advanced in vitro and in vivo models is essential.

Advanced in vitro Models:

Moving beyond simple 2D cell cultures, three-dimensional (3D) models such as spheroids and organ-on-a-chip systems can better recapitulate the complexity of human tissues. mdpi.comnih.govhumanspecificresearch.orgfrontiersin.org For example, 3D models of the liver could be used to investigate the compound's effects on hepatic cells in a more physiologically relevant context. mdpi.comhumanspecificresearch.org Co-culture systems, which incorporate different cell types, can also provide insights into cell-cell interactions and the compound's impact on a more complex biological system. mdpi.com

Table 1: Examples of Advanced in vitro Models for Studying this compound

Model TypeApplication for this compound ResearchPotential Insights
3D Spheroids Investigating anti-proliferative effects on cancer cell spheroids.Efficacy in a tumor-like microenvironment, penetration ability.
Organ-on-a-Chip Modeling effects on specific organs like the liver or brain vasculature. mdpi.comfrontiersin.orgOrgan-specific responses, barrier function modulation. mdpi.comfrontiersin.org
Co-culture Systems Studying interactions between different cell types (e.g., hepatocytes and immune cells). mdpi.comImmunomodulatory effects, bystander effects.

in vivo (Animal) Models:

Animal models remain crucial for studying the systemic effects and pharmacokinetics of compounds like this compound. nih.govnih.govmdpi.com Genetically engineered mouse models can be particularly useful for dissecting the role of specific genes and pathways in the compound's activity. nih.govirjournal.org For instance, if a specific molecular target is identified, knockout or transgenic models for that target can be used to validate its role in mediating the compound's effects. nih.gov When selecting animal models, it is important to consider species-specific differences in metabolism and physiology. nih.govnih.gov

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in this compound Research

The application of "omics" technologies offers a powerful, unbiased approach to understanding the global effects of this compound on biological systems. nih.govfrontiersin.orgmdpi.comijpsr.comresearchgate.net

Metabolomics: By analyzing the complete set of metabolites in a cell or tissue, metabolomics can reveal changes in metabolic pathways induced by the compound. mdpi.comnih.gov This can provide insights into its mechanism of action and potential off-target effects.

Proteomics: Proteomic analysis can identify changes in the expression levels and post-translational modifications of proteins following treatment with this compound. nih.govnih.gov This can help to pinpoint the signaling pathways and cellular processes that are affected.

Integrating these omics datasets can provide a comprehensive, systems-level view of the compound's biological activity, facilitating the discovery of novel targets and biomarkers. nih.govmdpi.comresearchgate.net

Role of this compound in Chemical Biology and Tool Compound Development

Beyond its potential therapeutic applications, this compound and its derivatives can serve as valuable tools in chemical biology. nih.govnih.govrsc.orgjanelia.orghelmholtz-hips.de

Probing Biological Pathways: As a molecule with a defined structure and potential for specific biological activity, it can be used to probe the function of particular proteins or pathways.

Development of Chemical Probes: By attaching fluorescent tags or other reporter molecules, derivatives of this compound can be developed into chemical probes for imaging and studying biological processes in real-time.

Lead Compound for Further Optimization: Its natural product scaffold provides a starting point for the development of more potent and selective inhibitors or modulators of specific biological targets.

Through these multifaceted research avenues, the scientific community can unlock the full potential of this compound, not only as a potential therapeutic agent but also as a sophisticated tool to unravel the complexities of biological systems.

Q & A

Q. What statistical approaches validate the reproducibility of bioactivity findings in multi-institutional studies?

  • Methodological Answer : Inter-laboratory studies with harmonized protocols (e.g., SOPs for cell culture) and blinded sample analysis reduce bias. Statistical tools like intraclass correlation coefficients (ICC) or Bland-Altman plots quantify agreement. Transparent reporting of raw data (via repositories like Zenodo) enhances reproducibility .

Tables for Methodological Reference

Technique Application Key Parameters References
Reverse-phase HPLCPurity assessment and isolationC18 column, acetonitrile/water gradient
HRMSMolecular formula confirmationResolution > 30,000, ESI+ mode
Molecular DockingTarget interaction predictionAutoDock Vina, ΔG binding energy threshold
Cytotoxicity Assay (MTT)Anticancer activity screeningIC₅₀ calculation, 72-hour incubation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.